2-Ethyl-5-methylpyridine

Overview

Description

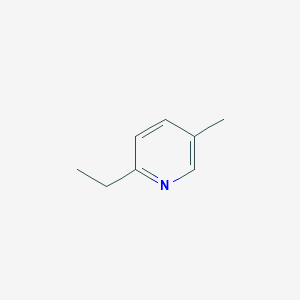

2-Ethyl-5-methylpyridine (CAS 18113-81-0) is an alkyl-substituted pyridine derivative with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol. It is structurally characterized by an ethyl group at the 2-position and a methyl group at the 5-position on the pyridine ring. This compound is notable for its role in food chemistry, particularly as a Maillard reaction product, and is identified in coffee aroma and cooked shrimp . Industrially, it serves as a precursor in organic synthesis and has applications in analytical chemistry as an internal standard for heterocyclic compound analysis in beverages like beer .

Key physical properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-5-methylpyridine can be synthesized through the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: The industrial production of this compound involves the reaction of paraldehyde and aqueous ammonia in the presence of a catalyst. This process is conducted at elevated temperatures (200–300°C) and high pressures (12–13 MPa). The use of paraldehyde helps in managing the reaction effectively, avoiding spontaneous self-oligomerization that is typical for acetaldehyde .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: It can be reduced to form dihydropyridine derivatives.

Substitution: Electrophilic substitution reactions can occur on the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Applications Overview

| Field | Application |

|---|---|

| Chemistry | Intermediate for synthesizing nicotinic acid and other pyridine derivatives. |

| Biology | Investigated for potential biological activities, including interactions with biomolecules. |

| Medicine | Explored for therapeutic properties and as a precursor in drug synthesis. |

| Industry | Utilized in producing resins and other industrial chemicals. |

Chemistry

In organic synthesis, 2-ethyl-5-methylpyridine serves as an important intermediate for the production of nicotinic acid (vitamin B3). This compound is crucial in various biochemical processes and is synthesized from simpler pyridine derivatives. The efficiency of synthesis routes has been enhanced by adjusting reaction conditions such as temperature and pH using ammonium salts as promoters .

Biology

Research indicates that this compound exhibits potential biological activities. It has been detected in various food products, including coffee and crustaceans, suggesting it may serve as a biomarker for dietary intake . Additionally, studies have explored its interactions with different biomolecules, which could lead to further applications in pharmacology.

Medicine

The compound is being investigated for its therapeutic potential. Preliminary studies suggest it may possess properties beneficial for drug development, particularly in synthesizing compounds that target specific biological pathways. Its role as a precursor in drug synthesis highlights its importance in medicinal chemistry.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound from AAT demonstrated that using ammonium acetate significantly increased the yield to over 55% under controlled conditions. This research employed a Design of Experiments (DoE) approach to identify critical parameters influencing yield and selectivity .

Research exploring the biological effects of this compound revealed potential neurotoxic effects at high exposure levels. Animal studies indicated that while acute exposure led to respiratory irritation, chronic exposure could affect central nervous system functions, emphasizing the need for careful handling in laboratory settings .

Environmental Impact

The environmental persistence of this compound has been documented, with a soil half-life exceeding 75 days. This characteristic raises concerns regarding its ecological impact, particularly in aquatic environments where it has shown toxicity to various species .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers and Alkylpyridines

5-Ethyl-2-Methylpyridine (CAS 104-90-5)

This isomer differs in the placement of substituents (ethyl at 5-position, methyl at 2-position). While structurally similar to 2-ethyl-5-methylpyridine, its applications diverge:

- Applications : Used in pharmaceutical intermediates (e.g., thiazolidinedione derivatives for diabetes treatment) .

- Hazards : Documented as a skin penetrant with respiratory risks; safety protocols mandate protective gear and ventilation .

- Physical Data: Limited in provided evidence, but its synthesis via Chichibabin pyridine synthesis is noted for low yields .

2-Ethyl-6-Methylpyridine (CAS N/A)

Detected in moxa smoke (GC-MS retention time: 12.121 min), this isomer lacks extensive industrial or toxicological characterization but shares the molecular formula C₈H₁₁N .

2-Methylpyridine (Picoline; CAS 109-06-8) and 4-Methylpyridine (γ-Picoline; CAS 108-89-4)

These simpler alkylpyridines are benchmarks for comparison:

- Applications : 2-Methylpyridine is used in latex and ion-exchange resin production, while 4-methylpyridine aids in photography materials .

- Hazards : Both are flammable and irritants, with 4-methylpyridine being corrosive .

Comparative Data Table

Research Findings

- Analytical Chemistry : this compound’s structural similarity to heterocyclic amines (HCAs) makes it ideal for GC-MS internal standards in beer analysis, ensuring accurate recovery rates during solid-phase extraction .

- Food Chemistry : Detected in coffee metabolomics, it correlates with roasting intensity and contributes to nutty/earthy flavor profiles .

- Toxicity : 5-Ethyl-2-methylpyridine requires stringent workplace controls (e.g., local exhaust ventilation) due to dermal absorption risks , whereas this compound’s hazards remain understudied .

Notes

- Nomenclature Conflicts: CAS 18113-81-0 (this compound) and CAS 104-90-5 (5-ethyl-2-methylpyridine) are distinct isomers; care is needed to avoid misidentification .

- Data Gaps : Physical properties for 5-ethyl-2-methylpyridine and 2-ethyl-6-methylpyridine are sparse in literature, highlighting areas for further research.

- Industrial Relevance : Alkylpyridines with ethyl/methyl groups are pivotal in pharmaceuticals and materials science but face synthetic challenges (e.g., low yields in Chichibabin reactions) .

Biological Activity

2-Ethyl-5-methylpyridine (EMP) is a heterocyclic compound belonging to the pyridine family, characterized by its six-membered aromatic ring containing nitrogen. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. This article delves into the biological activity of EMP, highlighting its mechanisms of action, biochemical pathways, toxicity, and relevant research findings.

Chemical Structure:

- Molecular Formula: C_8H_11N

- Density: 0.9208 g/cm³

- Melting Point: -70.3 °C

- Boiling Point: 178 °C

- Solubility in Water: 1.2 g/100 mL

EMP is synthesized primarily through the Chichibabin reaction, involving the condensation of aldehydes with ammonia under specific conditions. This method allows for efficient production from simple precursors, making it a valuable intermediate in the synthesis of nicotinic acid and other derivatives .

EMP exhibits its biological activity through several mechanisms:

-

Cellular Effects:

- Influences cell function by affecting cell signaling pathways and gene expression.

- Alters cellular metabolism, potentially impacting energy production and synthesis of biomolecules .

-

Molecular Interactions:

- Engages in binding interactions with various biomolecules.

- Exhibits enzyme inhibition or activation properties, which can modulate metabolic pathways .

- Biochemical Pathways:

Toxicity and Safety Profile

While EMP has beneficial applications, it also poses health risks upon exposure:

- Acute Effects:

- Chronic Effects:

Case Studies

-

Reproductive Toxicity Study:

A study investigated the effects of EMP on reproductive performance in animal models. Administration of EMP at doses up to 300 mg/kg/day showed no adverse effects on reproductive parameters or offspring health, establishing a No Observed Effect Level (NOEL) for general toxicity at 95 mg/kg/day for males and 30 mg/kg/day for females . -

Genetic Toxicity Assessment:

The Ames test conducted on EMP indicated negative results for mutagenicity both with and without metabolic activation, suggesting that EMP does not pose significant genetic risks under tested conditions . -

Cellular Metabolism Impact:

Research has demonstrated that EMP influences various metabolic pathways within cells, particularly those related to nicotinic acid synthesis. This effect underscores its potential as a precursor in vitamin B3 production .

Applications in Science and Industry

EMP's unique properties make it suitable for various applications:

- Chemical Synthesis: Used as an intermediate in producing nicotinic acid and other pyridine derivatives.

- Medicinal Chemistry: Investigated for potential therapeutic properties due to its biological activity.

- Industrial Applications: Employed in the production of resins and other industrial chemicals due to its reactivity .

Q & A

Q. What are the established laboratory synthesis routes for 2-Ethyl-5-methylpyridine, and how can reaction conditions be optimized to improve yield?

Basic

The compound is commonly synthesized via nucleophilic substitution or cross-coupling reactions. For example, 2-triflyl-5-methylpyridine can react with ethyl Grignard reagents under palladium catalysis to introduce the ethyl group . Purification typically involves silica gel chromatography (e.g., 20% EtOAc/hexanes) to isolate the product as a colorless oil. Key optimization parameters include reaction temperature (ambient to 80°C), stoichiometry of the Grignard reagent, and catalyst loading. Monitoring by TLC or GC-MS ensures reaction completion.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Basic

Proton nuclear magnetic resonance (¹H-NMR) is essential for structural confirmation. For this compound, characteristic peaks include:

- δ 8.34 ppm (d, J = 1.5 Hz, aromatic proton adjacent to nitrogen),

- δ 2.79 ppm (q, ethyl group),

- δ 2.29 ppm (s, methyl group) .

Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. Compare data with literature or computational predictions to resolve ambiguities.

Q. How can trace amounts of this compound be quantified in complex matrices like biological fluids or environmental samples?

Advanced

Solid-phase extraction (SPE) coupled with gas chromatography-mass spectrometry (GC-MS) is recommended. Use an internal standard (e.g., deuterated analogs or structurally similar compounds like 2-ethyl-4-methylpyridine) to correct for extraction efficiency and matrix effects . Validate the method via spike-recovery experiments (80–120% recovery) and limit of detection (LOD) calculations. For beer or fermentation samples, pre-extraction addition of the internal standard ensures accurate quantification .

Q. What experimental conditions compromise the stability of this compound, and how should storage be managed?

Basic

The compound is stable under normal laboratory conditions but degrades in the presence of strong acids, bases, or oxidizing agents . Store in inert atmospheres (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Monitor purity via HPLC periodically.

Q. How should researchers address contradictions in reported synthetic yields or spectral data for this compound?

Advanced

Systematically evaluate variables such as:

- Catalyst purity (e.g., Pd(PPh₃)₄ vs. PdCl₂),

- Solvent choice (polar aprotic vs. ethers),

- Moisture levels in reactions.

Replicate literature procedures exactly before modifying parameters. Use high-resolution NMR (400 MHz or above) to resolve spectral discrepancies and cross-validate with computational simulations (DFT for expected chemical shifts) .

Q. What computational methods are suitable for modeling the reactivity of this compound in catalytic systems?

Advanced

Density functional theory (DFT) can predict electron density distribution, nucleophilic/electrophilic sites, and binding energies in coordination complexes. Use SMILES notation (Cc1ncc(CC)c(c1)C) to generate 3D structures in software like Gaussian or ORCA. Parameters like HOMO-LUMO gaps and Fukui indices help explain regioselectivity in further functionalization reactions .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

Basic

- Use PPE: nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation.

- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Dispose of waste via certified chemical disposal services.

Q. How can researchers ensure reproducibility when reporting synthetic procedures for this compound derivatives?

Advanced

- Document all experimental details: catalyst batch numbers, solvent purity, and reaction monitoring intervals.

- Provide raw spectral data (NMR, MS) in supporting information.

- Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) to include full characterization for new compounds and citations for known analogs .

Q. What ethical considerations apply when publishing studies involving this compound?

Advanced

- Disclose all conflicts of interest (e.g., funding from chemical suppliers).

- Adhere to FAIR data principles: make spectra, chromatograms, and computational inputs publicly accessible.

- Cite prior work comprehensively to avoid plagiarism and ensure transparency in methodological deviations .

Q. How can impurities or by-products in this compound synthesis be identified and minimized?

Advanced

- Use HPLC-DAD or GC-MS to detect side products (e.g., ethylation at incorrect positions).

- Optimize reaction time to avoid over-functionalization.

- Employ recrystallization or preparative TLC for purification. For persistent impurities, consider altering protecting groups or switching to milder reagents .

Properties

IUPAC Name |

2-ethyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-5-4-7(2)6-9-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHDGTRFTKHYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334051 | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-81-0 | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.